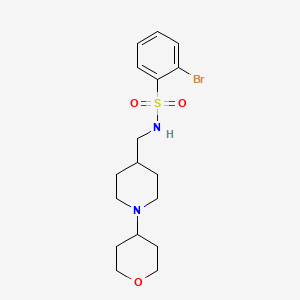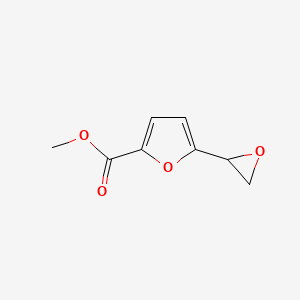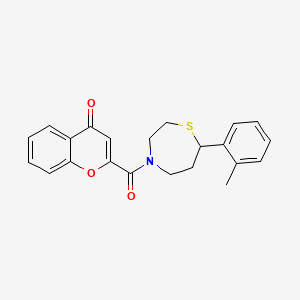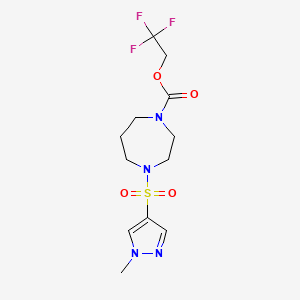
2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Trifluoromethylated synthons, such as derivatives of 3,3,3-trifluoropropene, have been demonstrated to afford trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones with fair to excellent yields through reactions with diazo compounds. These reactions typically involve 1,3-dipolar cycloadditions, showcasing the utility of these compounds in synthesizing trifluoromethyl-containing heterocycles, which are prevalent in various bioactive molecules (Plancquaert et al., 1996).
Catalytic Applications
The catalytic activity of scandium trifluoromethanesulfonate (triflate) has been highlighted for its practical use in acylations and esterifications, demonstrating the importance of trifluoromethylated compounds in facilitating challenging reactions, such as the acylation of sterically-hindered alcohols. This showcases the broader utility of trifluoromethylated reagents in synthetic organic chemistry (Ishihara et al., 1996).
Pyrazole and Pyrazoline Synthesis
The synthesis of pyrazole triflones and the generation of anionic triflyldiazomethane species for [3 + 2] cycloaddition reactions emphasize the strategic use of sulfonyl and trifluoromethyl groups in constructing complex heterocycles. These methodologies provide efficient routes to pharmacologically relevant structures, underlining the importance of such functional groups in medicinal chemistry (Das et al., 2018).
Heterocyclic Compound Synthesis
The development of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to various heterocycles further demonstrates the versatility of sulfonyl-containing compounds in organic synthesis. These reactions provide access to unique heterocyclic structures, which are valuable in the design of new molecules with potential biological activity (Chaloner et al., 1992).
Ligand Synthesis for Metal Complexes
Explorations into the synthesis of bis(polyfluoroalkylpyrazolyl)sulfones and their application as ligands in metal-polymer complexes highlight the intersection of organic and materials chemistry. Such studies reveal the potential of these compounds in developing new materials with enhanced properties, driven by the unique characteristics of the sulfonyl and trifluoromethyl groups (Borodkin et al., 2021).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O4S/c1-17-8-10(7-16-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-9-12(13,14)15/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPITJLPSMFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
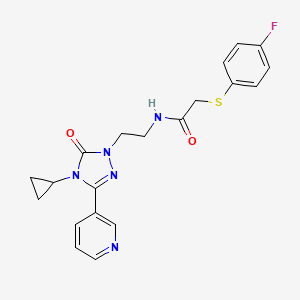
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)

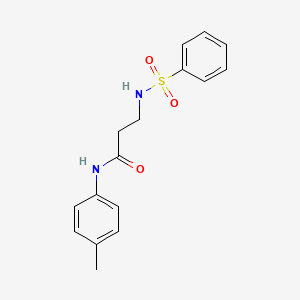
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)
